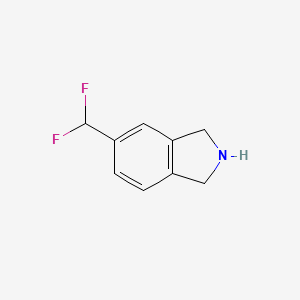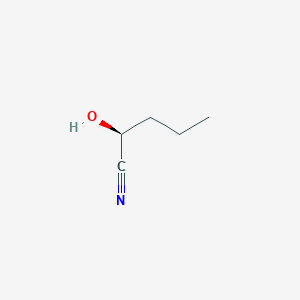
5-(Difluoromethyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)isoindoline is a chemical compound characterized by the presence of a difluoromethyl group attached to an isoindoline ring. The difluoromethyl group is known for enhancing the stability, lipophilicity, and biological activity of compounds, making this compound a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including 5-(Difluoromethyl)isoindoline, can be achieved through various methods. One common approach involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines (such as anilines, benzylamines, and cycloalkylamines) under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives . Another method involves cycloaddition reactions, such as the [3+2] cycloaddition of azides with benzyl bromides bearing α,β-unsaturated ketone moieties .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents, such as CF3SO2Na, has been explored for the synthesis of trifluoromethylated compounds under metal-free conditions . This approach not only ensures high yields but also minimizes the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)isoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the difluoromethyl group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of isoindolinone derivatives, while reduction can yield fully saturated isoindoline compounds .
Applications De Recherche Scientifique
5-(Difluoromethyl)isoindoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways. For instance, isoindoline derivatives have been shown to modulate dopamine receptors, which are involved in various neurological processes . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its potential therapeutic effects. Additionally, the compound may inhibit the aggregation of β-amyloid proteins, suggesting a role in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Isoindoline-1,3-dione: This compound shares the isoindoline core structure but has carbonyl groups at positions 1 and 3.
Trifluoromethylindoles: These compounds contain a trifluoromethyl group attached to an indole ring and are known for their bioactivity and use in medicinal chemistry.
Uniqueness: 5-(Difluoromethyl)isoindoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity for biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2 |
Clé InChI |
ATEDVYHPRRWWSJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C=C(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)



![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

